8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

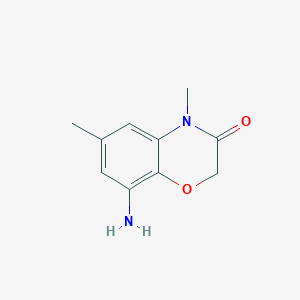

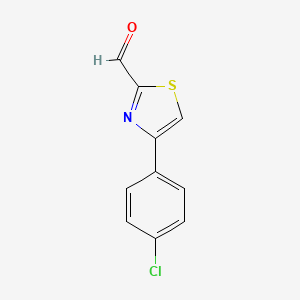

8-Amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound . It is a derivative of benzoxazine, which is a building block for various natural and synthetic organic compounds .

Molecular Structure Analysis

The molecular structure of 8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is represented by the formula C10H12N2O2 .Physical And Chemical Properties Analysis

The compound is a solid powder at ambient temperature . It has a molecular weight of 192.22 . The boiling point is 94°C .Scientific Research Applications

Green Chemistry Synthesis

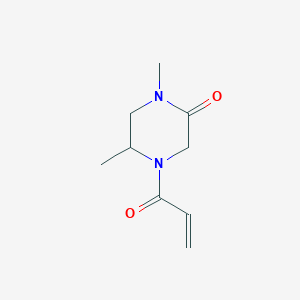

The compound is utilized in the synthesis of dihydropyrano[2,3-c]pyrazoles under green chemistry principles . This involves a solvent-free, four-component reaction that emphasizes environmental sustainability, reduced reaction times, and high yields. The process is facilitated by nano-eggshell/Ti (IV) catalysts, which align with the goals of green chemistry to minimize hazardous substance use and waste production.

Heterocyclic Compound Synthesis

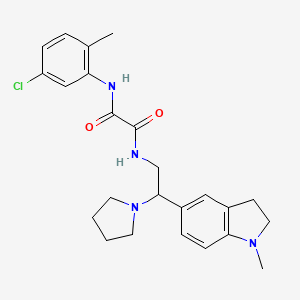

In the realm of heterocyclic chemistry, this compound serves as a precursor for creating complex molecules that are structurally diverse and have significant pharmacological potential . The synthesis process benefits from multicomponent reactions (MCRs), which are valued for their atom economy and efficiency.

Medicinal Chemistry

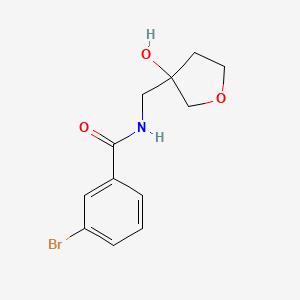

The compound’s derivatives, specifically dihydropyrano[2,3-c]pyrazoles, exhibit a range of biological activities, including antimicrobial , anti-inflammatory , anti-cancer , and kinase inhibitory properties . These activities make them valuable in the development of new therapeutic agents.

Pharmaceutical Applications

Due to its biological activities, the compound and its derivatives are explored for their potential in pharmaceutical applications. They are investigated for their efficacy against various diseases and conditions, contributing to the discovery of new drugs .

Catalyst Development

The compound is involved in the development of heterogeneous catalysts. These catalysts are preferred over homogeneous ones due to their recyclability and reusability, which are crucial for sustainable industrial processes .

Antimicrobial Research

Research into the antimicrobial properties of the compound’s derivatives is ongoing. They are tested against a variety of microorganisms to determine their inhibitory concentrations and potential as antimicrobial agents .

Kinase Inhibition Studies

Kinase inhibitors are vital in cancer treatment, and the compound’s derivatives are evaluated for their effectiveness in inhibiting kinase activity. This research contributes to the development of targeted cancer therapies .

Bioactive Heterocycles Development

The compound is a key ingredient in the synthesis of bioactive heterocycles, which are compounds with one or more rings containing atoms besides carbon. These heterocycles are significant due to their wide range of biological activities and applications in drug development .

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

Mechanism of Action

Target of Action

The primary targets of the compound “8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” are currently unknown. This compound is a derivative of benzoxazine , a class of compounds known for their diverse biological activities.

Mode of Action

The mode of action of “8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is not well-documented. As a benzoxazine derivative, it may share some of the biological activities common to this class of compounds. For instance, some benzoxazines are known to interact with various enzymes and receptors, leading to changes in cellular processes . .

Biochemical Pathways

Benzoxazines, in general, are involved in a wide range of biological activities, suggesting that they may affect multiple pathways . .

Result of Action

The molecular and cellular effects of “8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” are not well-documented. Given its structural similarity to other benzoxazines, it may exhibit a range of biological activities. Some benzoxazines are known to have antifungal and anti-Candida activities . .

properties

IUPAC Name |

8-amino-4,6-dimethyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-3-7(11)10-8(4-6)12(2)9(13)5-14-10/h3-4H,5,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLOMHNCJLQOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=O)CO2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)

![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2924486.png)

![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)

![2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2924496.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2924497.png)